molecular formula C18H17N3O2 B2500525 N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 303995-17-7

N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2500525
CAS No.: 303995-17-7
M. Wt: 307.353
InChI Key: CRRNCLMKJIZVRM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted with a 3-pyridinylmethyl group at position 2 and an N,N-dimethylcarboxamide at position 4.

Properties

IUPAC Name

N,N-dimethyl-1-oxo-2-(pyridin-3-ylmethyl)isoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-20(2)17(22)16-12-21(11-13-6-5-9-19-10-13)18(23)15-8-4-3-7-14(15)16/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRNCLMKJIZVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminopyridine with a carbonyl compound.

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the amide group, which can be carried out using dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: N-oxides of the pyridine and isoquinoline rings.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Properties/Applications
N,N-Dimethyl-1-oxo-2-phenyl-1,2-dihydro-4-isoquinolinecarboxamide Phenyl (2), N,N-dimethylcarboxamide (4) 292.33 477850-80-9 High purity (≥97%); pharmaceutical R&D
N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-Pyridinylmethyl (N-substituent), hydroxy (4) Not reported Not available Analgesic lead compound; polymorphic behavior
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Adamantyl (N3), chloro (6), pentyl (1) Not reported Not available Synthetic intermediate; antimicrobial potential
2-Cyclopropyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide Cyclopropyl (2), pyrrole-ethyl (N-substituent) Not reported Y043-7977 (ChemDiv) Screening compound; unconfirmed bioactivity

Key Differences and Implications

This substitution may improve solubility in polar solvents or binding affinity to targets like enzymes or receptors .

Carboxamide Modifications :

  • The N,N-dimethylcarboxamide in the target compound reduces hydrogen-bonding capacity compared to the N3-adamantyl or N-pentyl groups in other analogues, which may affect metabolic stability or target selectivity .

Biological Activity :

  • The N-(3-pyridylmethyl)-4-hydroxy-2-oxo analogue () demonstrated analgesic activity but exhibited polymorphism, highlighting the role of crystallinity in pharmacological performance .
  • Adamantyl-substituted derivatives () showed enhanced antimicrobial activity, suggesting bulky substituents may improve target engagement in hydrophobic pockets .

Physicochemical Properties

  • Solubility : Pyridine-containing derivatives (e.g., the target compound) are expected to have higher aqueous solubility than purely aromatic analogues (e.g., phenyl-substituted CAS 477850-80-9) due to polar interactions .
  • Melting Points : Polymorphism observed in similar compounds (e.g., ) underscores the need for controlled crystallization processes to ensure consistent bioavailability .

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